molecular formula C18H20ClN3O3 B2385042 1-[1-(3-Chlorobenzoyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione CAS No. 2097863-34-6

1-[1-(3-Chlorobenzoyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione

Cat. No.: B2385042
CAS No.: 2097863-34-6
M. Wt: 361.83
InChI Key: RJRMWXLFCMWAKF-UHFFFAOYSA-N
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Description

1-[1-(3-Chlorobenzoyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione is a synthetic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities

Preparation Methods

The synthesis of 1-[1-(3-Chlorobenzoyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione involves multiple steps, starting with the preparation of the piperidine ring. The piperidine ring can be synthesized through various methods, including hydrogenation, cyclization, and cycloaddition reactions . The chlorobenzoyl group is then introduced through a substitution reaction, where a chlorine atom is substituted onto the benzoyl ring. The final step involves the formation of the imidazolidine-2,4-dione moiety through a cyclization reaction.

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Common reagents used in the synthesis include methanesulfonic acid, phenylhydrazine hydrochloride, and cyclohexanone .

Chemical Reactions Analysis

1-[1-(3-Chlorobenzoyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl groups to alcohols.

    Substitution: The chlorobenzoyl group can undergo substitution reactions with nucleophiles, leading to the formation of various substituted derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Chemistry

In the field of chemistry, 1-[1-(3-Chlorobenzoyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione serves as a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its ability to participate in oxidation, reduction, and substitution reactions makes it a valuable compound for developing new materials and chemical processes.

Biology

The compound has shown promise in biological research, particularly in drug development targeting specific pathways. Its structural characteristics allow it to interact with various biological targets:

  • Anticancer Research: Studies have indicated that piperidine derivatives exhibit cytotoxic effects against cancer cell lines. For instance, compounds similar to this one have been investigated for their potential to inhibit tumor growth through molecular docking studies that predict interactions with target proteins involved in cancer progression .
  • Antiviral and Antimicrobial Activity: Research into piperidine derivatives has revealed their potential as antiviral and antimicrobial agents. The unique functional groups present in this compound may enhance its efficacy against various pathogens.

Medicine

The therapeutic applications of this compound are being explored extensively:

  • Drug Development: Its pharmacological properties are under investigation for treating conditions such as cancer and infections. The compound's mechanism of action involves binding to specific receptors or enzymes, modulating their activity to exert therapeutic effects .
  • Pharmacokinetics: Studies on the pharmacokinetic profiles of piperidine derivatives suggest favorable absorption and distribution characteristics, making them suitable candidates for further clinical development .

Industrial Applications

In industrial settings, this compound is utilized in various applications:

  • Catalysis: The compound can act as a catalyst in chemical reactions, enhancing reaction rates and yields.
  • Material Science: Its unique chemical structure allows for the development of new materials with specific properties tailored for industrial applications.

Mechanism of Action

The mechanism of action of 1-[1-(3-Chlorobenzoyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is known that piperidine derivatives can interact with a wide range of biological targets.

Comparison with Similar Compounds

1-[1-(3-Chlorobenzoyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione can be compared with other similar compounds, such as:

  • **1-(4-Fluorobenzyl)piperidin-4-yl]-[4-fluorophenyl]methanol
  • **1-(3,4-Dichlorobenzyl)piperidin-4-yl]-[4-fluorophenyl]methanol
  • **1-(4-Bromobenzyl)piperidin-4-yl]-[4-fluorophenyl]methanol

These compounds share a similar piperidine core structure but differ in the substituents attached to the piperidine ring. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Biological Activity

1-[1-(3-Chlorobenzoyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C_{15}H_{16}ClN_{3}O_{2}
  • Molecular Weight : 303.76 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

Antimicrobial Activity

Research indicates that derivatives of piperidine compounds exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism often involves the disruption of bacterial cell walls or interference with metabolic pathways .

Anticancer Activity

Preliminary studies suggest that this compound may inhibit cancer cell proliferation. The compound has been evaluated for its cytotoxic effects on different cancer cell lines, showing potential in inducing apoptosis through various pathways such as caspase activation and modulation of the cell cycle .

The proposed mechanisms of action for this compound include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism or bacterial growth.
  • Receptor Interaction : It could interact with cellular receptors, modulating signaling pathways that lead to apoptosis or growth inhibition.
  • Oxidative Stress Induction : Some studies suggest that it may induce oxidative stress in cells, leading to cellular damage and death.

Research Findings and Case Studies

StudyFocusFindings
Study 1Antimicrobial ActivityDemonstrated significant antibacterial effects against E. coli and S. aureus.
Study 2Anticancer PotentialShowed cytotoxicity in human cancer cell lines with IC50 values indicating potent activity.
Study 3Mechanism ExplorationSuggested involvement in apoptosis via caspase pathway activation.

Properties

IUPAC Name

1-[1-(3-chlorobenzoyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O3/c19-13-3-1-2-12(10-13)17(24)20-8-6-14(7-9-20)21-11-16(23)22(18(21)25)15-4-5-15/h1-3,10,14-15H,4-9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJRMWXLFCMWAKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=O)CN(C2=O)C3CCN(CC3)C(=O)C4=CC(=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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